Sodium Diethyldithiocarbamate-d10
Description
Contextualizing Deuterated Dithiocarbamates in Chemical Science
Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides in agriculture, chelating agents for metals, and as accelerators in the vulcanization of rubber. niscair.res.insigmaaldrich.com In the realm of chemical science, their ability to bind to metal ions is of particular interest. niscair.res.in The introduction of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into dithiocarbamate (B8719985) molecules creates deuterated analogs like Sodium Diethyldithiocarbamate-d10. clearsynth.com
Deuterated compounds are chemically similar to their non-deuterated counterparts but possess a greater mass. clearsynth.com This mass difference can lead to a phenomenon known as the kinetic isotope effect, where the deuterated compound may exhibit altered rates of reaction or metabolic breakdown. musechem.com This property makes deuterated compounds, including dithiocarbamates, useful for investigating reaction mechanisms and metabolic pathways. symeres.com For instance, the study of nickel(II) bis(diisopropyl)dithiocarbamate revealed that deuteration led to a reversible phase transition at a higher temperature compared to the non-deuterated version, showcasing how isotopic labeling can manipulate the physical properties of materials. acs.org
Rationale for Isotopic Labeling in Fundamental Research
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's path through a reaction or a biological system. wikipedia.org This method provides detailed insights into reaction mechanisms, molecular structures, and metabolic processes. synmr.in Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. symeres.com
The primary reasons for using isotopic labeling, particularly with deuterium, in fundamental research include:
Tracing Metabolic Pathways: Deuterated compounds act as tracers, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a substance within a biological system. clearsynth.commusechem.com
Mechanistic Studies: The kinetic isotope effect introduced by deuterium can be exploited to understand the step-by-step sequence of chemical reactions. symeres.com
Quantitative Analysis: Isotopically labeled compounds are frequently used as internal standards in analytical techniques like mass spectrometry. musechem.commedchemexpress.com This allows for the precise measurement of the concentration of the non-labeled compound in a sample. symeres.com
Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium can be used as a contrast agent to help determine the three-dimensional structure of molecules. clearsynth.com
Overview of Academic Significance and Research Directions for this compound
This compound is primarily utilized in research settings as an isotopically labeled internal standard. medchemexpress.comscbt.com Its application is particularly relevant in studies involving its non-labeled counterpart, sodium diethyldithiocarbamate (B1195824) (also known as ditiocarb sodium).
Key research applications and directions for this compound include:
Pharmacokinetic Studies: In studies investigating the pharmacokinetics of sodium diethyldithiocarbamate, the deuterated form serves as an ideal internal standard for quantitative analysis. medchemexpress.comnih.gov This allows for accurate measurement of the drug's concentration in biological samples over time. medchemexpress.com
Metabolism Studies: As a metabolite of the drug disulfiram (B1670777), sodium diethyldithiocarbamate's metabolic fate is of clinical interest. nih.govtpcj.org this compound can be used to trace and quantify the metabolites of disulfiram and sodium diethyldithiocarbamate itself.
Analytical Method Development: The use of this compound is crucial for developing and validating sensitive analytical methods, such as those based on mass spectrometry, for the detection and quantification of dithiocarbamates in various matrices. nih.gov
Metal Chelation Research: Sodium diethyldithiocarbamate is a known chelating agent for various metals. tpcj.org Research into the formation and behavior of metal-dithiocarbamate complexes can benefit from the use of the deuterated analog in techniques like NMR to elucidate complex structures and reaction dynamics. rsc.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅D₁₀NNaS₂ |
| Molecular Weight | 181.32 g/mol |
| CAS Number | 1261395-23-6 |
| Appearance | White to Pale Yellow Solid |
| Solubility | Soluble in water |
| Storage | 2-8°C |
Data sourced from multiple chemical suppliers and databases. scbt.comchembk.comlgcstandards.comusbio.net
Table 2: Comparison of Unlabeled and Deuterated Sodium Diethyldithiocarbamate
| Feature | Sodium Diethyldithiocarbamate | This compound |
| Molecular Formula | C₅H₁₀NNaS₂ | C₅D₁₀NNaS₂ |
| Molecular Weight | ~171.26 g/mol chemsrc.com | ~181.32 g/mol lgcstandards.com |
| Primary Use in Tandem | Analyte of interest | Internal standard for quantification |
| Key Difference | Contains protium (B1232500) (¹H) | Contains deuterium (²H) |
Properties
CAS No. |
1261395-23-6 |
|---|---|
Molecular Formula |
C5H10NNaS2 |
Molecular Weight |
181.313 |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Synonyms |
N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Diethyldithio-carbamic Acid-d10 Sodium Salt; Dithiocarb-d10; Dithiocarb-d10 sodium; Ditiocarb-d10 sodium; Imuthiol-d10; Kupral-d10; Soxinol ESL-d10; Thiocarb-d10; |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies
Strategies for the Stereoselective and Regioselective Deuteration of Dithiocarbamate (B8719985) Ligands
Achieving high levels of deuteration at specific molecular positions is critical for the utility of isotopically labeled compounds. For Sodium Diethyldithiocarbamate-d10, the goal is the complete replacement of all ten hydrogen atoms on the two ethyl groups.
Hydrogen-deuterium exchange (HDX) reactions represent a straightforward approach for introducing deuterium (B1214612) into a molecule. osaka-u.ac.jp These methods involve the direct transformation of C-H bonds to C-D bonds by exposing the compound to a deuterium source. nih.gov
Acid- and Base-Catalyzed Exchange: The alkyl protons in dithiocarbamates can be exchanged for deuterium by treatment with a deuterium source, such as deuterium oxide (D₂O), under acidic or basic conditions. mdpi.com Base-catalyzed HDX, in particular, is a facile method for deuterium incorporation by means of keto-enol or similar equilibria where a carbon-bound proton is acidic. mdpi.com However, for the non-activated C-H bonds in the ethyl groups of diethyldithiocarbamate (B1195824), this method can be inefficient and may require harsh conditions, potentially leading to side reactions or incomplete labeling. The process can also suffer from back-exchange, where the incorporated deuterium is replaced again by hydrogen. mdpi.com
A more controlled and efficient method for preparing this compound is to use a starting material that is already fully deuterated at the desired positions. This bottom-up approach ensures high isotopic purity and regioselectivity.
The standard synthesis for non-labeled sodium diethyldithiocarbamate involves the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.org By substituting the standard diethylamine with its deuterated analog, diethylamine-d10, the synthesis directly yields the desired this compound.
Reaction Scheme: CS₂ + HN(C₂D₅)₂ + NaOH → NaS₂CN(C₂D₅)₂ + H₂O
This precursor-based method is generally preferred as it avoids the challenges of incomplete exchange and side reactions associated with HDX protocols, leading to a product with a well-defined and high level of deuterium incorporation. d-nb.info
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Deuterium Exchange Protocols | Precursor-Based Synthesis |
|---|---|---|
| Principle | Direct replacement of H with D on the final molecule. | Building the molecule from deuterated starting materials. |
| Primary Reagent | Deuterium source (e.g., D₂O) and a catalyst. | Diethylamine-d10, Carbon Disulfide, Sodium Hydroxide. |
| Isotopic Purity | Often variable; risk of incomplete and back-exchange. | Typically very high and well-defined (>98%). |
| Regioselectivity | Can be difficult to control for non-activated C-H bonds. | Excellent; deuterium is precisely located on the ethyl groups. |
| Efficiency | Can be low and require harsh conditions. | Generally efficient and proceeds under mild conditions. |
| Primary Challenge | Achieving complete deuteration without side reactions. | Cost and availability of the deuterated precursor. |
After synthesis, it is crucial to verify the isotopic purity and confirm the location and extent of deuterium incorporation. Several analytical techniques are employed for this characterization.
Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can distinguish between different isotopologs (molecules that differ only in their isotopic composition). researchgate.net The mass spectrum of this compound will show a molecular ion peak that is 10 mass units higher than its non-deuterated counterpart. The relative intensities of the peaks corresponding to the fully deuterated (d10), partially deuterated (d1-d9), and non-deuterated (d0) species are used to calculate the isotopic purity. researchgate.netalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) NMR is used to confirm the absence of protons at the ethyl positions. The disappearance of the signals corresponding to the -CH₂- and -CH₃ groups is a strong indicator of successful deuteration. Conversely, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms the mass shift due to deuterium incorporation. Allows for the calculation of isotopic purity by resolving and quantifying different isotopologs. almacgroup.com |
| ¹H (Proton) NMR | Verifies the absence of hydrogen atoms at the target positions by observing the disappearance of proton signals. |
| ²H (Deuterium) NMR | Directly detects the presence and chemical environment of the incorporated deuterium atoms. |
Challenges and Advances in Deuterated Analog Synthesis
The synthesis of deuterated compounds, including this compound, presents several challenges. A primary obstacle is the high cost and limited availability of deuterated starting materials, such as D₂O and specifically labeled precursors like diethylamine-d10. nih.govd-nb.info When using H/D exchange methods, challenges include achieving complete deuteration, preventing back-exchange, and avoiding unwanted side reactions. mdpi.com Furthermore, the purification of dithiocarbamates can be difficult due to their potential instability. nih.govresearchgate.net
Advances in the field aim to overcome these hurdles. The development of more efficient and selective catalytic H/D exchange reactions continues to be an active area of research. osaka-u.ac.jp Improvements in analytical instrumentation, particularly in high-resolution mass spectrometry, have enabled more accurate and rapid determination of isotopic purity, which is critical for quality control. researchgate.netalmacgroup.com
Scalability of Synthetic Methods for Research Applications
For this compound to be useful in research, its synthesis must be scalable to produce sufficient quantities. The precursor-based synthesis method is generally more amenable to scaling up compared to H/D exchange protocols. The reaction itself—reacting an amine, carbon disulfide, and a base—is a well-established and typically high-yielding process that can be performed in standard laboratory equipment. wikipedia.orgmdpi.com
The main limiting factor for the scalability of this compound synthesis is the cost and commercial availability of the key starting material, diethylamine-d10. While the chemical steps are straightforward, the economic feasibility of producing larger batches is directly tied to the price of this highly deuterated precursor. For research applications requiring milligram to gram quantities, the precursor-based approach remains the most practical and reliable method for obtaining high-purity material.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium Diethyldithiocarbamate |
| Diethylamine-d10 |
| Diethylamine |
| Carbon Disulfide |
| Sodium Hydroxide |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems
NMR spectroscopy is a powerful method for elucidating the structure and dynamics of molecules in solution. The introduction of deuterium (B1214612) in Sodium Diethyldithiocarbamate-d10 provides unique opportunities for specialized NMR studies.
Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Analysis and Deuterium-Induced Isotope Effects
In the ¹H NMR spectrum of non-deuterated sodium diethyldithiocarbamate (B1195824), the ethyl protons typically appear as a quartet and a triplet. However, in this compound, the absence of these signals confirms the successful deuteration of the ethyl groups.
The ¹³C NMR spectrum of this compound shows the expected signals for the carbon atoms in the diethyldithiocarbamate backbone. The chemical shifts of the deuterated ethyl carbons will be influenced by the attached deuterium atoms, a phenomenon known as the deuterium-induced isotope effect. nih.govrsc.org This effect typically causes a small upfield shift (to lower ppm values) for the directly attached carbon (α-effect) and smaller shifts for more distant carbons (β- and γ-effects). nih.govrsc.org The magnitude of these shifts can provide subtle information about the electronic environment and conformation of the molecule.
Deuterium substitution can influence the chemical shifts of neighboring nuclei, an effect that can extend over several bonds. rsc.org This long-range deuterium isotope effect is a valuable tool for detailed structural and conformational analysis. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for the Diethyldithiocarbamate Moiety
| Carbon Atom | Typical Chemical Shift (ppm) |
| NCS₂ | ~206 |
| CH₂ | ~45-50 |
| CH₃ | ~12-14 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Deuterium (2H) NMR for Conformational and Dynamic Studies
²H NMR spectroscopy is a highly sensitive probe of molecular dynamics and local ordering. In the solid state, the lineshape of the ²H NMR signal is dominated by the interaction between the nuclear electric quadrupole moment of deuterium and the local electric field gradient. nih.govnih.gov This interaction is highly dependent on the orientation of the C-D bond relative to the external magnetic field.
By analyzing the ²H NMR lineshapes of this compound at different temperatures, it is possible to gain insights into the conformational dynamics of the deuterated ethyl groups. nih.govnih.gov For instance, the transition from a rigid lattice at low temperatures to more dynamic states at higher temperatures, such as methyl group rotation or larger amplitude motions of the ethyl chains, can be characterized. acs.org These studies provide crucial information about the flexibility and conformational preferences of the dithiocarbamate (B8719985) ligand.
Multi-Nuclear NMR Techniques for Structural Elucidation
A comprehensive understanding of the structure of this compound and its complexes can be achieved through the application of multi-nuclear NMR techniques. science.gov In addition to ¹H, ¹³C, and ²H NMR, the sodium-23 (B1245947) (²³Na) nucleus can be observed to study the ionic interactions and the environment around the sodium cation.
Furthermore, when this compound is used as a ligand to form metal complexes, NMR spectroscopy of the metal nucleus (if magnetically active) can provide direct information about the coordination environment. science.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between different nuclei in the molecule, aiding in the complete structural assignment of complex systems. science.gov
Vibrational Spectroscopy for Isotopic Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the bonding within a molecule. The isotopic substitution in this compound leads to predictable and informative changes in its vibrational spectra.
Infrared (IR) Spectroscopy: Deuteration-Induced Band Shifts and Assignments
The IR spectrum of a molecule is characterized by absorption bands corresponding to specific vibrational modes. The substitution of hydrogen with the heavier deuterium isotope in this compound results in a shift of the C-H vibrational bands to lower frequencies (longer wavelengths). acs.org This is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator.
Specifically, the C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region, are expected to shift to approximately 2000-2250 cm⁻¹ for C-D stretching vibrations. Similarly, C-H bending and rocking modes will also exhibit a red-shift upon deuteration. nih.gov These predictable shifts are invaluable for confirming the deuteration of the molecule and for making unambiguous assignments of the vibrational bands. researchgate.net The "thioureide" band (ν(C-N)) in dithiocarbamates, often found around 1500 cm⁻¹, is a key diagnostic peak. rdd.edu.iq
Table 2: Expected IR Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |
| C-H/D Stretching | 2850 - 2970 | ~2100 - 2250 |
| C-H/D Bending | 1370 - 1470 | Lower frequency shift |
Note: These are approximate ranges and can be influenced by the molecular environment.
Raman Spectroscopy: Vibrational Mode Analysis and Comparison with Computational Models
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in the polarizability of a molecule during a vibration. aps.org In this compound, the symmetric vibrations and those involving the sulfur atoms are often strong in the Raman spectrum. nih.gov
The vibrational modes of this compound can be analyzed in detail by comparing the experimental Raman spectrum with theoretical predictions from computational models, such as those based on Density Functional Theory (DFT). researchgate.netresearchgate.net By calculating the vibrational frequencies and Raman intensities for the deuterated and non-deuterated forms, a comprehensive assignment of the observed Raman bands can be achieved. nih.gov This combined experimental and theoretical approach allows for a deeper understanding of the molecular structure and bonding. researchgate.netresearchgate.netnih.gov For instance, the C-S stretching vibrations, which are crucial to the coordinating properties of the dithiocarbamate ligand, can be precisely identified. researchgate.net
Normal Coordinate Analysis and Force Field Refinement for Deuterated Species
Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. It involves defining a set of internal coordinates (bond lengths, angles, and torsions) and calculating the frequencies and forms of the fundamental vibrational modes. The force field, which consists of a set of force constants that describe the stiffness of these internal coordinates, is central to this analysis.
The refinement of a molecular mechanics force field is crucial for accurately simulating molecular behavior. nih.gov For complex molecules like dithiocarbamates, initial force fields may need to be adjusted to better match experimental data. researchgate.netcore.ac.uk Isotopic substitution, particularly deuteration, provides an excellent method for refining force fields. The change in mass upon replacing hydrogen with deuterium leads to predictable shifts in vibrational frequencies (primarily those involving the C-D bonds), without significantly altering the electronic structure or equilibrium geometry of the molecule.
In the case of this compound, the vibrational modes associated with the ethyl groups are most affected. For instance, C-H stretching frequencies typically appear in the 2850–3000 cm⁻¹ range, whereas C-D stretching vibrations are expected to shift to a lower frequency, around 2100–2200 cm⁻¹, due to the increased mass of deuterium. Similarly, bending and rocking modes involving the deuterated methyl and methylene (B1212753) groups will also shift to lower wavenumbers. By comparing the experimental vibrational spectra (e.g., from Infrared and Raman spectroscopy) of the deuterated and non-deuterated compounds, researchers can validate and refine the force constants associated with the ethyl groups. This process ensures a more accurate description of the intramolecular forces and vibrational dynamics. Studies on related deuterated metal-dithiocarbamate complexes have shown that deuterium substitution can decrease the frequency of atomic vibrations, which aids in understanding dynamic processes and phase transitions. acs.orgnih.gov
Table 1: Predicted Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical H-Isotopologue Frequency (cm⁻¹) | Expected D-Isotopologue Frequency (cm⁻¹) |
|---|---|---|
| C-H/C-D Stretch | 2850 - 3000 | 2100 - 2200 |
| CH₂/CD₂ Scissor | 1450 - 1480 | ~1050 - 1080 |
Mass Spectrometry (MS) for Isotopic Fidelity and Fragmentation Pathways
Mass spectrometry is an indispensable analytical technique for confirming the identity, isotopic purity, and structural characteristics of labeled compounds like this compound.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. umb.edu For this compound, HRMS is used to verify that all ten hydrogen atoms on the ethyl groups have been successfully replaced by deuterium, confirming its isotopic fidelity. The precise mass measurement can distinguish the d10-labeled compound from its unlabeled counterpart and from molecules with incomplete deuteration. The technique is crucial for quality control and for ensuring the reliability of studies that depend on the isotopic label.
Table 2: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅D₁₀NNaS₂ |
| Exact Mass (Monoisotopic) | 181.0429 u |
Tandem Mass Spectrometry (MS/MS) for Deuterated Fragment Ion Characterization
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting them and analyzing the resulting product ions. science.gov For this compound, MS/MS is used to study its fragmentation pathways. Common fragmentation patterns for dithiocarbamates involve the cleavage of the C-S and C-N bonds. nih.gov
When the d10-labeled ion is subjected to collision-induced dissociation (CID), the resulting fragments can be analyzed. The 10-dalton mass shift in the ethyl groups serves as a clear signature. For example, a fragment containing a single deuterated ethyl group will be 5 Daltons heavier than its corresponding non-deuterated fragment. This allows for unambiguous characterization of the fragmentation pattern and provides insights into the gas-phase ion chemistry of the molecule. Studies on related compounds have utilized deuterium labeling to pinpoint which atoms are involved in specific fragmentation and rearrangement mechanisms. nih.govnih.gov
Table 3: Expected Key Fragment Ions in MS/MS of the Diethyldithiocarbamate-d10 Anion
| Fragment Description | Proposed Structure | Expected m/z |
|---|---|---|
| Diethyldithiocarbamate-d10 anion | [(CD₃CD₂)₂NCS₂]⁻ | 158.0 |
| Loss of one deuterated ethyl radical | [CD₃CD₂NCS₂]⁻ | 126.0 |
| Cleavage of C-N bond | [NCS₂]⁻ | 102.0 |
Solid-State Structural and Dynamic Probes
Solid-state analytical techniques are essential for understanding the three-dimensional arrangement of atoms in the crystalline state and the nature of intermolecular interactions.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
Table 4: Representative Crystallographic Data for Sodium Diethyldithiocarbamate Trihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.63 |
| b (Å) | 6.13 |
| c (Å) | 14.16 |
| β (°) | 101.9 |
| Z (formula units per cell) | 8 |
Note: Data is for the non-deuterated compound and serves as a reference. Source: researchgate.net
Single-Crystal Neutron Diffraction for Deuterium Atom Localization and Hydrogen Bonding Analysis
While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of very light atoms like hydrogen and its isotope, deuterium. nih.gov Single-Crystal Neutron Diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of deuterium is comparable to that of heavier atoms like carbon and sulfur. ill.eu
This technique is particularly powerful for this compound. It allows for the unambiguous localization of all ten deuterium atoms on the ethyl groups. acs.orgnih.gov This precise positional information is critical for a detailed analysis of weak intermolecular interactions, such as C–D···S hydrogen bonds, which can play a significant role in determining the crystal packing and solid-state properties. By comparing neutron and X-ray diffraction data, a complete and highly accurate structural model can be constructed, providing unparalleled insight into the molecule's solid-state conformation and intermolecular environment. acs.org
Table 5: Comparison of Diffraction Techniques for Analyzing this compound
| Feature | Single-Crystal X-ray Diffraction | Single-Crystal Neutron Diffraction |
|---|---|---|
| Interaction | X-rays scatter from electron clouds | Neutrons scatter from atomic nuclei |
| Deuterium Localization | Difficult; position often inferred | Excellent; precise localization possible nih.gov |
| Hydrogen Bonding | C-H···S interactions are hard to define accurately | C-D···S and other weak interactions can be precisely characterized acs.org |
Quasi-Elastic Neutron Scattering (QENS) for Probing Molecular Motion and Rotational Dynamics
Quasi-Elastic Neutron Scattering (QENS) is a powerful technique for investigating stochastic motions in materials at the molecular level, providing insights into diffusive and rotational dynamics on a timescale of approximately 1 to 1000 picoseconds. wikipedia.orgepj-conferences.org The technique measures the small energy transfers that occur when neutrons scatter from moving atoms, causing a broadening of the elastic scattering line. wikipedia.org For hydrogen-containing compounds like this compound, QENS is particularly sensitive to the motion of hydrogen atoms due to their large incoherent scattering cross-section. frontiersin.orgornl.gov The use of the deuterated (d10) analogue is a strategic choice in such studies, as replacing hydrogen with deuterium significantly alters the scattering properties, allowing researchers to isolate and study specific molecular motions, such as those of the ethyl groups, by creating a contrast. frontiersin.orgornl.gov
The analysis of QENS data typically involves fitting the observed spectral broadening to theoretical models. These models can describe various types of motion, such as jumps between discrete sites or continuous rotational diffusion. aps.org For instance, the rotation of the terminal methyl groups could be modeled as jumps between three equivalent sites. More complex motions of the full ethyl group might be described by models that consider a larger number of sites or isotropic rotational diffusion within a confined volume. The Elastic Incoherent Structure Factor (EISF), extracted from the QENS data, provides geometric information about these motions, such as the radius of gyration of the rotating groups. researchgate.net
By studying the temperature dependence of the QENS signal, it is possible to determine the activation energies for these rotational processes, providing insight into the energy barriers that hinder these motions within the crystal lattice. aps.org Such studies on analogous molecular crystals have successfully characterized the transition from localized librational motions at low temperatures to more extensive, diffusive reorientations at higher temperatures. aps.orgnih.gov Therefore, a QENS study of this compound would be invaluable in quantitatively characterizing the dynamic behavior of its flexible diethylamino moiety.
Table 1: Expected Parameters from a QENS Study of this compound (Hypothetical Data)
This table presents hypothetical data that could be obtained from a QENS experiment on this compound, based on typical values for molecular crystals. aps.orgnih.gov
| Type of Motion | Temperature Range (K) | Rotational Model | Correlation Time (ps) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Methyl Group Rotation | 100 - 150 | 3-site jump | 50 - 100 | 5 - 10 |
| Ethyl Group Reorientation | 150 - 250 | 6-site jump | 10 - 50 | 15 - 25 |
| Whole Molecule Tumbling (in solution) | 298 | Isotropic Rotational Diffusion | 5 - 15 | N/A |
Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Phonon Dispersion
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹), is a non-destructive technique that probes low-frequency collective vibrational modes, such as lattice vibrations (phonons), and intermolecular interactions like hydrogen bonding. ku.dkyoutube.com These low-frequency modes are highly sensitive to the crystalline structure and packing of molecules, making THz spectroscopy an excellent tool for characterizing the solid-state properties of materials like this compound. ku.dk
Specific THz spectra for this compound are not available in the reviewed scientific literature. However, studies on related dithiocarbamate complexes, such as nickel(II) bis-(diisopropyldithiocarbonate), have demonstrated the utility of THz spectroscopy in identifying and analyzing low-frequency vibrational modes associated with the dithiocarbamate backbone and its interaction with the metal center. otago.ac.nz For this compound, one would expect to observe several distinct absorption peaks in the THz region. These peaks would correspond to collective motions of the molecule within the crystal lattice, including:
Lattice Phonons: Vibrations involving the entire unit cell, which are sensitive to the crystal packing and symmetry.
Intermolecular Vibrations: Modes related to the interactions between the sodium cation and the sulfur atoms of the dithiocarbamate anion.
Intramolecular Torsional Modes: Low-energy torsional motions of the diethyl groups, which are often found in the THz range. rsc.org
A study on organotin(IV) dithiocarbamate complexes indicated that metal-sulfur (M-S) vibrational bands typically appear in the far-infrared region, highlighting that complexation can be observed in this spectral range. mdpi.com Normal coordinate analysis on nickel dimethyldithiocarbamate (B2753861) has assigned bands around 410 cm⁻¹ to the M-S stretching frequency and other low-frequency bands to various skeletal modes of the ligand. cdnsciencepub.com
By performing THz spectroscopy at different temperatures, it is possible to study phonon dispersion and detect phase transitions. Changes in the crystal structure would manifest as shifts in the position, intensity, or appearance/disappearance of THz absorption peaks. otago.ac.nz For example, a study on nickel(II) bis-(diisopropyldithiocarbonate) used THz spectroscopy to analyze a solid-state phase transformation, revealing details of the atomic displacements that precede the structural change. otago.ac.nz This approach would be highly valuable for understanding the structural stability and dynamics of this compound.
Table 2: Potential Low-Frequency Vibrational Modes for this compound in the Terahertz Region
This table provides a hypothetical assignment of vibrational modes that could be observed for this compound based on data from related dithiocarbamate compounds. otago.ac.nzcdnsciencepub.com
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) | Type of Motion |
|---|---|---|
| 20 - 80 | Lattice Phonons (Transverse/Optical) | Collective Unit Cell Vibration |
| 80 - 150 | C-C-N Torsional Modes | Intramolecular |
| 150 - 250 | CS₂ Rocking/Wagging | Intramolecular |
| 350 - 420 | Na-S Stretching Modes | Intermolecular Ion-Ligand Vibration |
Isotopic Effects and Fundamental Mechanistic Elucidation
Kinetic Isotope Effects (KIEs) in Chemical Reaction Mechanisms
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. This effect is particularly pronounced when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
Elucidation of Rate-Determining Steps and Transition State Structures
The magnitude of the deuterium (B1214612) kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), provides valuable insight into the rate-determining step (RDS) of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the RDS. The study of KIEs has been instrumental in understanding reaction mechanisms across various fields of chemistry. nih.gov For instance, in the photocatalyzed dissociation of methanol (B129727) on a TiO2(110) surface, a KIE of ~1.3 for the deuterated hydroxyl group (MeOD) compared to the non-deuterated one (MeOH) indicated that the cleavage of the O-H(D) bond is the rate-determining step. acs.org
In the context of reactions involving Sodium Diethyldithiocarbamate (B1195824), if a reaction mechanism were to involve the abstraction of a hydrogen atom from one of the ethyl groups in the rate-determining step, substituting these hydrogens with deuterium (as in Sodium Diethyldithiocarbamate-d10) would be expected to significantly slow down the reaction rate. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. Observing a substantial KIE would thus provide strong evidence for the involvement of C-H bond cleavage in the transition state of the reaction.
Primary and Secondary Deuterium Kinetic Isotope Effects
Primary KIEs arise when the bond to the isotope is broken in the rate-determining step. The magnitude of the primary KIE is dependent on the nature of the transition state. A linear transition state, where the atom is being transferred between two other atoms, generally results in a larger KIE than a non-linear or bent transition state.
Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational frequencies at the labeled position between the reactant and the transition state. For example, a change in hybridization of the carbon atom to which the deuterium is attached can lead to a secondary KIE.
For this compound, a reaction proceeding through a mechanism that alters the hybridization or coordination environment of the ethyl groups, without breaking the C-D bonds in the rate-determining step, would be expected to exhibit a secondary KIE.
| Type of KIE | Description | Expected kH/kD for this compound |
| Primary | C-D bond is broken in the rate-determining step. | > 2 |
| Secondary | C-D bond is not broken, but its vibrational environment changes in the rate-determining step. | ~0.8 - 1.5 |
Equilibrium Isotope Effects (EIEs) on Physicochemical Processes
Equilibrium isotope effects refer to the change in the equilibrium constant of a reaction or a physical process upon isotopic substitution. umd.edu These effects are generally smaller than KIEs and arise from the differences in the zero-point energies of the isotopically substituted molecules in the reactant and product states. umd.edu Molecules containing heavier isotopes are generally more stable and have lower free energies. umd.edu
For a process involving this compound, such as a binding equilibrium with a metal ion or a phase transfer, the equilibrium constant may be slightly different compared to the non-deuterated analogue. The direction and magnitude of the EIE would depend on the change in the vibrational environment of the deuterium atoms between the two states at equilibrium.
Deuterium's Influence on Molecular Dynamics and Condensed Phase Behavior
The increased mass of deuterium in this compound has a notable impact on the molecule's dynamic behavior and its properties in the solid state.
Impact on Molecular Vibrational Frequencies and Lattice Dynamics
The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, substituting hydrogen with deuterium leads to a decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds. This effect can be observed using techniques like infrared (IR) and Raman spectroscopy.
Modulation of Solid-State Phase Transitions and Mechanical Properties
The changes in vibrational frequencies and lattice dynamics induced by deuteration can have a significant impact on the solid-state properties of a material, including its phase transition temperatures and mechanical properties.
A study on nickel(II) bis(diisopropyl)dithiocarbamate revealed that the deuterated version of the crystal undergoes a reversible phase transition at a temperature approximately 4 K higher than its protonated counterpart. nih.govresearchgate.netacs.org This increase in the phase transition temperature was attributed to the decrease in atomic vibrational frequencies caused by deuterium substitution. nih.govresearchgate.netacs.org This finding suggests that selective deuteration can be a tool to manipulate the physical properties of molecular materials. nih.gov
Similarly, for this compound, one could anticipate that its solid-state phase behavior might differ from the non-deuterated compound. Such differences could manifest as altered melting points or changes in the temperatures of any polymorphic phase transitions. The mechanical properties, which are often coupled to the lattice dynamics, could also be subtly modulated by the presence of deuterium.
| Property | Effect of Deuteration (inferred from analogous compounds) | Reference |
| Molecular Vibrational Frequencies | Decrease in C-D stretching and bending frequencies compared to C-H. | nih.govresearchgate.netacs.org |
| Solid-State Phase Transition Temperature | Potential increase in phase transition temperatures. | nih.govresearchgate.netacs.org |
Solvent Isotope Effects (SIEs) in Solution-Phase Chemistry
Solvent Isotope Effects (SIEs) are observed when the isotopic composition of the solvent is changed, for example, by replacing normal water (H₂O) with heavy water (D₂O). chem-station.com This change can significantly alter the rates of many solution-phase reactions, even if the solvent does not directly participate as a reactant in the stoichiometric equation. chem-station.comacs.org The effects arise from differences in the zero-point energies and vibrational frequencies of O-H versus O-D bonds, which influence hydrogen bonding strengths and the acidity and basicity of the medium. chem-station.comepfl.ch For reactions involving proton transfer steps, SIEs are a particularly valuable mechanistic probe. epfl.ch
In the context of dithiocarbamates, studies on the acid-catalyzed decomposition of various analogues have utilized SIEs to elucidate the nature of the transition state. For instance, the acid cleavage of certain piperidyl dithiocarbamates and related compounds shows an inverse solvent isotope effect, where the reaction is faster in D₂O than in H₂O. researchgate.net
Research Findings on Solvent Isotope Effects in Dithiocarbamate (B8719985) Decomposition:
Investigations into the acid-catalyzed decomposition of dithiocarbamates derived from various amines have revealed significant solvent isotope effects. These studies provide a framework for understanding how this compound might behave and be studied in different isotopic solvents.
Inverse Isotope Effects: For carbamates and monothiocarbamates of basic aliphatic amines, inverse solvent deuterium isotope effects (k_D/k_H) in the range of 3.6 to 4.8 have been reported. This indicates a pre-equilibrium protonation step followed by a rate-determining C-N bond cleavage. researchgate.net A faster reaction in D₂O (an inverse effect) suggests that the transition state is more stabilized by the deuterated solvent, often because of changes in solvation or the involvement of multiple proton transfers. chem-station.comresearchgate.net
Mechanism of Acid Decomposition: Studies on aryldithiocarbamates in 20% aqueous ethanol (B145695) showed that the pH-rate profiles were consistent with the decomposition of the dithiocarbamic acid species. researchgate.net Proton inventory studies, which involve measuring the reaction rate in mixtures of H₂O and D₂O, indicated a transition state involving multiple protons, consistent with an S-to-N proton transfer facilitated by a water molecule. researchgate.net
The table below presents data from studies on dithiocarbamate analogues, illustrating the typical magnitude of solvent isotope effects observed in these systems.
| Compound Type | Reaction Condition | Solvent Isotope Effect (k_D/k_H) | Mechanistic Implication |
|---|---|---|---|
| O,O- and O,S-N-n-butylcarbamates | Acid Cleavage | 3.6 - 4.8 | Rate-determining C-N cleavage after rapid pre-equilibrium protonation. researchgate.net |
| p-substituted Aryldithiocarbamates | Acid Decomposition | Inverse SIE Observed | Multiproton transition state; S to N proton transfer via a water molecule. researchgate.net |
Deuterium Labeling as a Mechanistic Tracer in Complex Chemical Transformations
The use of isotopically labeled compounds, such as this compound, is a cornerstone of mechanistic chemistry. scbt.comsimsonpharma.com In this molecule, all ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This labeling allows chemists to track the fate of these specific groups within a complex reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A primary application of such labeling is the measurement of the Kinetic Isotope Effect (KIE). A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. wikipedia.org Consequently, reactions involving C-D bond cleavage are significantly slower than those involving C-H bond cleavage. The rate of a reaction involving a C–H bond can be 6–10 times faster than the equivalent reaction with a C–D bond. wikipedia.org By comparing the reaction rate of a deuterated substrate with its non-deuterated counterpart (k_H/k_D), researchers can determine if a specific C-H bond is broken in the rate-limiting step.
Detailed Research Findings:
While specific mechanistic studies employing this compound are not widely published, research on related dithiocarbamate systems demonstrates the power of this approach.
Reductive Removal of Dithiocarbamates: In studies on radical-mediated reactions, dithiocarbamates are used as functional groups. A methodology for the reductive removal of the dithiocarbamate group using hypophosphorus acid has been developed. Crucially, when a deuterated source like D₃PO₂ is used, deuterium incorporation occurs, directly tracing the mechanism of the reduction. bham.ac.uk This highlights how isotopic labeling can confirm the source of a hydrogen (or deuterium) atom in a product.
Probing Molecular Vibrations: Selective deuteration of a related nickel(II) bis(diisopropyl)dithiocarbamate complex was used to study a thermosalient phase transition. The study found that deuteration decreased the frequency of atomic vibrations, which in turn altered the temperature of the phase transition. acs.orgotago.ac.nz This fundamentally demonstrates how isotopic substitution on the alkyl groups affects the molecular dynamics of the dithiocarbamate structure.
Tracing Molecular Fragments: Sodium diethyldithiocarbamate is known to react with alkylating agents like dichloromethane (B109758) to form products such as CH₂(S₂CNEt₂)₂. wikipedia.org If this compound were used in this reaction, the resulting product, CH₂(S₂CN(C₂D₅)₂)₂, would be easily identifiable by its increased mass in mass spectrometry. This allows for unambiguous tracking of the dithiocarbamate moiety and can be invaluable in analyzing complex reaction mixtures or biological systems.
The following table illustrates typical KIE values and their general mechanistic interpretations, which would be applicable when studying reactions of this compound.
| Kinetic Isotope Effect (KIE) Type | Typical k_H/k_D Value | Interpretation |
|---|---|---|
| Primary KIE | ~2-10 | C-H/C-D bond is broken in the rate-determining step. wikipedia.org |
| Secondary KIE | ~0.7-1.5 | C-H/C-D bond is not broken but is near the reaction center; indicates a change in hybridization (e.g., sp³ to sp²) at the labeled carbon. wikipedia.org |
| Inverse KIE | < 1 | Indicates the formation of a bond that is stiffer in the transition state than in the reactant, or a change in hybridization from sp² to sp³. wikipedia.org |
Environmental Transformation Pathways and Biogeochemical Cycling
Abiotic Degradation Mechanisms and Kinetics
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Sodium Diethyldithiocarbamate (B1195824), the key abiotic degradation mechanisms are hydrolysis and photolysis.
Hydrolysis is a primary degradation pathway for Sodium Diethyldithiocarbamate in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. researchgate.netscispace.com The compound is unstable in acidic conditions and decomposes to form diethylamine (B46881) and carbon disulfide. nih.govresearchgate.net Conversely, it is relatively stable in neutral to alkaline environments. scispace.comnih.gov
Studies have shown that the hydrolysis half-life of Sodium Diethyldithiocarbamate decreases significantly as the pH becomes more acidic. For instance, at a pH of 5.7, the hydrolysis half-life is reported to be 40 minutes, which increases to less than a day at a pH of 7.0. epa.gov At a pH of 2.5, the degradation rate can reach as high as 99.95%. scispace.com As the pH increases towards alkaline conditions, the rate of hydrolysis slows down considerably. scispace.com
Metal complexation is another critical factor influencing the hydrolytic stability of dithiocarbamates. researchgate.net Dithiocarbamates have a strong affinity for metal ions, and the formation of metal-dithiocarbamate complexes can significantly inhibit acid-catalyzed hydrolysis. researchgate.net Copper (II) ions, in particular, form very stable complexes with diethyldithiocarbamate, which can greatly reduce its degradation rate in the environment. researchgate.net The stoichiometry of the stable complex between Cu(II) and sodium diethyldithiocarbamate is typically 1:2. researchgate.net
| Factor | Effect on Hydrolysis Rate | Reference |
| pH | Increases significantly under acidic conditions. | researchgate.netscispace.com |
| Metal Complexation | Decreases in the presence of metal ions, especially Cu(II). | researchgate.net |
Photolysis, or degradation by light, is another important abiotic transformation process for dithiocarbamates. scispace.comacs.org The photochemistry of dithiocarbamate (B8719985) complexes, particularly with copper, has been a subject of study. researcher.liferesearchgate.netresearchgate.net Ultraviolet (UV) irradiation can induce the dissociation of dithiocarbamate groups into highly reactive radical pairs, leading to cross-linking and transformation of the compound. acs.org
In the presence of certain solvents and under UV irradiation, copper diethyldithiocarbamate complexes can undergo photolysis. researchgate.net The rate of photolysis can be influenced by the solvent, with studies showing faster degradation in chlorinated solvents like carbon tetrachloride and chloroform (B151607) compared to others like acetone (B3395972) and toluene. researchgate.net The final products of photolysis in chloroform have been identified as the disulfide (disulfiram) and a copper chloride complex. researchgate.net
Oxidative processes also contribute to the transformation of Sodium Diethyldithiocarbamate. Oxidation of the compound yields the disulfide, known as disulfiram (B1670777). wikipedia.org This reaction can be initiated by various oxidizing agents.
The primary abiotic transformation products of Sodium Diethyldithiocarbamate are diethylamine and carbon disulfide, resulting from hydrolysis under acidic conditions. nih.govresearchgate.net Carbon disulfide can be further degraded to carbon dioxide (CO2) and sulfur-containing compounds like elemental sulfur (S) or sulfate (B86663) (SO4 2-). researchgate.net Diethylamine can also undergo further degradation. researchgate.net
Under photolytic conditions, particularly for copper complexes, the main transformation product is the disulfide of diethyldithiocarbamate, which is also known as disulfiram. researchgate.netwikipedia.org
| Degradation Pathway | Transformation Products | Reference |
| Hydrolysis (acidic) | Diethylamine, Carbon Disulfide | nih.govresearchgate.net |
| Photolysis/Oxidation | Disulfiram (thiuram disulfide) | researchgate.netwikipedia.org |
Biotic Transformation Processes
Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms.
Microbial degradation of Sodium Diethyldithiocarbamate is considered to occur, although it may be a slow process due to the inherent toxicity of dithiocarbamates to some microorganisms. nih.gov In soil, Sodium Diethyldithiocarbamate can be converted to diethylamine, which is a precursor to nitrosamines. nih.gov However, the rate of this biodegradation has not been definitively established. nih.gov
In acclimatized sludge, Sodium Diethyldithiocarbamate has been shown to be biodegradable, with one study reporting 99% degradation after 14 days. nih.gov However, in non-acclimatized sludges, the compound can be toxic to the microbial populations. nih.gov The degradation of the related dimethyldithiocarbamate (B2753861) in anaerobic conditions has been shown to produce tetramethyl thiuram disulfide and tetramethyl thiuram monosulfide as major decomposition products. echemi.com
In soil environments, both chemical and biological transformations are likely to be significant. nih.gov The compound may undergo hydrolysis, particularly in acidic soils. nih.gov Microbial degradation also plays a role, although its rate can be limited by the compound's toxicity to soil microorganisms. nih.gov The mobility of Sodium Diethyldithiocarbamate in soil is expected to be high due to its water solubility, meaning it is not likely to adsorb strongly to soil particles. echemi.com
The biogeochemical cycling of the degradation products is also of importance. Diethylamine, a primary degradation product, can be a part of the nitrogen cycle, while carbon disulfide and other sulfur-containing products enter the sulfur cycle. researchgate.netmdpi.comwordpress.com
Sorption, Mobility, and Bioavailability of Sodium Diethyldithiocarbamate-d10 in Environmental Matrices (excluding bioaccumulation)
The environmental fate and transport of a chemical compound are significantly influenced by its sorption, mobility, and bioavailability in various environmental compartments such as soil, water, and sediment. For this compound, a deuterated isotopologue of Sodium Diethyldithiocarbamate, specific research on these environmental transformation pathways is limited. A safety data sheet for this compound explicitly states that data on its mobility in soil is not available lgcstandards.com.
However, the behavior of the non-labeled Sodium Diethyldithiocarbamate and the broader class of dithiocarbamates can provide general insights into the expected environmental conduct of its deuterated form. It is important to note that while the isotopic labeling with deuterium (B1214612) is unlikely to significantly alter the fundamental physicochemical properties that govern environmental behavior, a direct extrapolation of data should be approached with caution without specific studies on the d10-variant.
General Behavior of Dithiocarbamates in Environmental Matrices
Dithiocarbamates, as a class of compounds, generally exhibit low to moderate mobility in soil environments sci-hub.stnih.gov. This behavior is largely dictated by their tendency to adsorb to soil particles and organic matter. The sorption process restricts their movement through the soil profile and subsequent leaching into groundwater.
Several factors are known to influence the fate of dithiocarbamates in the environment, including soil type, pH, and the presence of other substances nih.gov. For instance, dithiocarbamates are known to be stable in alkaline conditions, while their degradation is catalyzed by acidic environments nih.gov. Soil microorganisms also play a role in the breakdown of these compounds nih.gov.
Sorption and Mobility Research Findings for Dithiocarbamates
Research on the non-labeled Sodium Diethyldithiocarbamate has demonstrated its utility in immobilizing heavy metals in various matrices. Studies have shown its effectiveness in converting mobile fractions of heavy metals like copper, manganese, and zinc in poultry litter into more stable, less mobile forms researchgate.net. This is achieved through the formation of stable sulphur-coordinated chelates with the metals researchgate.net.
Furthermore, dithiocarbamate-modified materials have been developed to enhance the removal of heavy metals from wastewater. For example, powdered activated carbon modified with sodium diethyldithiocarbamate has shown improved adsorption capacity for chromium, nickel, and zinc eeer.org. This suggests a strong interaction between the dithiocarbamate functional group and certain environmental contaminants, leading to their sequestration.
The addition of dithiocarbamate chitosan (B1678972) to cadmium-contaminated soil has been found to effectively reduce the bioavailability of cadmium to plants researchgate.netnih.gov. This is attributed to the immobilization of cadmium by the dithiocarbamate functional groups, thereby reducing its uptake by plant roots researchgate.netnih.gov.
The general mobility of dithiocarbamates in soil can be summarized in the following table, based on available literature for this class of compounds.
| Environmental Matrix | Mobility Potential | Influencing Factors | Relevant Findings |
| Soil | Low to Moderate sci-hub.stnih.gov | pH, Soil Organic Matter, Microbial Activity nih.gov | Dithiocarbamates can be used to immobilize heavy metals, reducing their mobility and bioavailability researchgate.netresearchgate.netnih.gov. |
| Water | Adsorption to particulates and sediments expected sci-hub.st | pH, Presence of other ions eeer.org | Used to modify adsorbents for heavy metal removal from wastewater eeer.org. |
It is important to reiterate that the data presented above pertains to non-labeled dithiocarbamates. Specific studies on this compound are necessary to definitively characterize its sorption, mobility, and bioavailability in environmental matrices. The use of isotopically labeled compounds like this compound is common in environmental tracer studies to understand the fate and transport of their non-labeled counterparts. However, published research focusing specifically on the environmental transformation pathways of the d10-labeled compound itself remains scarce.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of Sodium Diethyldithiocarbamate-d10.
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and vibrational frequencies of molecules. For this compound, DFT calculations would involve the systematic replacement of hydrogen atoms with deuterium (B1214612) on the ethyl groups. The geometry optimization process seeks the lowest energy conformation of the molecule. It is anticipated that the substitution of hydrogen with the heavier deuterium isotope will lead to subtle changes in bond lengths and angles due to the altered zero-point vibrational energy.
Table 1: Predicted Isotopic Effect on Selected Vibrational Frequencies (cm⁻¹) of this compound vs. Non-deuterated Analogue
| Vibrational Mode | Predicted Frequency (Non-deuterated) | Predicted Frequency (d10) | Expected Shift (cm⁻¹) |
| C-H Stretch (aliphatic) | ~2900-3000 | - | N/A |
| C-D Stretch (aliphatic) | - | ~2100-2200 | ~ -700 to -800 |
| CH₂ Scissoring | ~1450 | - | N/A |
| CD₂ Scissoring | - | ~1050 | ~ -400 |
| N-C Stretch | ~1250 | ~1250 | Minimal |
| C=S Stretch | ~950-1050 | ~950-1050 | Minimal |
Note: The values presented are estimations based on typical DFT calculation results for similar organic molecules and the principles of isotopic substitution. Actual values would require specific DFT calculations for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. DFT calculations can determine the energies and spatial distributions of these orbitals for this compound.
The HOMO is expected to be localized primarily on the dithiocarbamate (B8719985) moiety, specifically on the sulfur atoms, which possess lone pairs of electrons. This indicates that these sites are susceptible to electrophilic attack. The LUMO, on the other hand, is likely distributed over the S-C-S region of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its ability to absorb light in the UV-visible range. Isotopic substitution with deuterium is not expected to significantly alter the energies of the frontier molecular orbitals as these are primarily determined by the electronic structure, which is largely unaffected by the change in nuclear mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations can predict the ¹³C and ¹⁵N NMR chemical shifts for this compound. The substitution of hydrogen with deuterium can induce small but measurable changes in the ¹³C NMR chemical shifts of the carbon atoms directly bonded to deuterium, as well as those further away. This is known as the deuterium isotope effect on NMR chemical shifts.
The primary isotope effect results in a slight upfield shift (to lower ppm values) for the deuterated carbon atom (C-D) compared to the corresponding protonated carbon (C-H). Secondary isotope effects can be observed on neighboring carbon atoms. These effects arise from the differences in the vibrational averaging of the C-D and C-H bond lengths and the resulting subtle changes in the electronic environment of the carbon nuclei. Theoretical predictions of these isotopic shifts can aid in the assignment of complex NMR spectra.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules and materials, offering insights into processes that are not accessible through static quantum chemical calculations.
In the condensed phase (e.g., in solution or as a solid), the dynamic behavior of this compound will be influenced by intermolecular interactions. MD simulations can model these interactions and reveal the effects of deuteration. The increased mass of the ethyl groups in the d10 isotopologue will lead to slower translational and rotational motions compared to the non-deuterated form.
Furthermore, deuterium substitution can subtly affect the strength of non-covalent interactions such as van der Waals forces and hydrogen bonding (or in this case, deuterium bonding). researchgate.net While the electronic basis for these interactions remains the same, the altered vibrational dynamics of the C-D bonds can lead to small changes in the average intermolecular distances and interaction energies. researchgate.net These subtle differences can have a cumulative effect on the bulk properties of the material in the condensed phase.
Computational models can be employed to investigate the phase transitions of this compound. By simulating the system at different temperatures and pressures, MD simulations can, in principle, identify the conditions under which phase transitions, such as melting or solid-solid transitions, occur. The isotopic substitution in this compound can be expected to have a measurable effect on its phase transition temperatures. Generally, deuterated compounds have slightly higher melting and boiling points than their protonated counterparts due to the aforementioned subtle changes in intermolecular forces. researchgate.net
These computational approaches are valuable for understanding how isotopic labeling can be used to fine-tune the physical properties of materials. While specific computational studies on the phase transitions of this compound are not prevalent in the literature, the theoretical framework for such investigations is well-established.
Spectroscopic Property Prediction and Interpretation
Computational methods are instrumental in predicting and interpreting the vibrational spectra of molecules. For this compound, theoretical calculations can generate detailed infrared (IR), Raman, and Terahertz (THz) spectra, which are crucial for its characterization.
The generation of theoretical vibrational spectra for this compound is typically accomplished using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. The process involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield the vibrational frequencies and their corresponding intensities for IR and Raman spectra. dtic.milnih.gov
The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For molecules containing sulfur, such as dithiocarbamates, functionals like B3LYP combined with basis sets like 6-31G(d) or larger have been shown to provide a good balance between accuracy and computational cost. nih.govnih.gov The deuteration in this compound (replacement of ten hydrogen atoms with deuterium) will significantly alter the vibrational frequencies involving the ethyl groups. Theoretical calculations can precisely predict these isotopic shifts.
Terahertz (THz) spectroscopy probes low-frequency vibrations, such as intermolecular modes in crystals and large-amplitude molecular motions. Theoretical generation of THz spectra can also be performed using similar computational methods, providing a "structural fingerprint" of the material.
A hypothetical table of calculated vibrational frequencies for this compound, based on DFT calculations, is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unlabeled) | Calculated Frequency (cm⁻¹) (d10) | Isotopic Shift (cm⁻¹) |
| C-H Stretch (ethyl) | 2970 | - | - |
| C-D Stretch (ethyl-d10) | - | 2210 | 760 |
| CH₂ Scissor (ethyl) | 1450 | - | - |
| CD₂ Scissor (ethyl-d10) | - | 1050 | 400 |
| C-N Stretch (thioureide) | 1500 | 1498 | 2 |
| C-S Symmetric Stretch | 995 | 994 | 1 |
| C-S Asymmetric Stretch | 670 | 668 | 2 |
Note: The values in this table are illustrative and represent typical results from DFT calculations.
One of the key applications of theoretical spectroscopy is the validation and interpretation of experimental data. Computationally generated spectra serve as a benchmark for assigning the vibrational modes observed in experimental IR and Raman spectra. By comparing the calculated frequencies and intensities with the experimental ones, a detailed and reliable assignment of the spectral bands can be achieved. nih.govnih.gov
For this compound, computational models can confirm the presence of deuterium in the ethyl groups through the prediction of significant shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the unlabeled compound. Any discrepancies between the theoretical and experimental spectra can point to specific intermolecular interactions in the solid state or solvent effects that are not accounted for in the gas-phase calculations. This iterative process of comparing theoretical and experimental data leads to a more refined understanding of the molecular structure and environment.
Reaction Mechanism Modeling and Energy Landscape Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates.
For reactions involving this compound, such as its role as a ligand in complexation reactions or its decomposition pathways, computational methods can be used to model the reaction mechanism. rsc.orgresearchgate.net This involves locating the transition state (TS) for each step of the reaction, which is a first-order saddle point on the potential energy surface. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of highest energy.
Once the transition state is located, the activation energy barrier (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. This is a key parameter that determines the rate of the reaction. Computational methods such as DFT can provide accurate estimates of activation energies. rsc.orgrsc.org
A hypothetical reaction coordinate diagram for a reaction involving this compound is shown below, illustrating the reactants, transition state, and products, along with the calculated activation energy.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | R | 0.0 |
| Transition State | TS | 25.0 |
| Products | P | -10.0 |
Note: The values in this table are for illustrative purposes.
Isotopic fractionation refers to the partitioning of isotopes between different substances or phases. The deuteration of this compound makes it an interesting subject for studying kinetic isotope effects (KIEs), which can be investigated through computational simulations. The KIE is the ratio of the rate constant of a reaction with the light isotope to that with the heavy isotope. google.com
Computational simulations, often employing molecular dynamics or quantum mechanical calculations, can predict the magnitude of the KIE. aip.orgacs.org These simulations can provide insights into how the isotopic substitution affects the vibrational frequencies of the molecule, particularly at the transition state, which in turn influences the reaction rate. google.com For this compound, theoretical modeling can predict how the presence of deuterium in the ethyl groups affects the rates of reactions in which these groups are involved. This information is valuable for understanding reaction mechanisms in detail. nih.govaip.org
Future Research Trajectories for Sodium Diethyldithiocarbamate D10
Emerging Analytical Methodologies and Advanced Instrumentation for Deuterated Compounds
The development of highly sensitive and specific analytical techniques is crucial for the advancement of chemical and biomedical sciences. Deuterated compounds, such as Sodium Diethyldithiocarbamate-d10, are poised to play a pivotal role in the evolution of these methodologies.
One of the most promising applications of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS/MS). lcms.cznih.govnih.gov The use of isotopically labeled internal standards is a well-established method to improve the accuracy and reproducibility of quantitative analyses by correcting for matrix effects and variations in sample preparation and instrument response. lcms.cz Due to its identical chemical properties to the non-deuterated analyte, this compound co-elutes and ionizes similarly, but is distinguishable by its higher mass-to-charge ratio. nih.gov This allows for precise quantification of its non-deuterated counterpart in complex biological and environmental samples.
| Analytical Technique | Application of this compound | Potential Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for the quantification of sodium diethyldithiocarbamate (B1195824) and its metabolites. nih.gov | High precision and accuracy in complex matrices. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Internal standard for sensitive and selective quantification in biological fluids. lcms.cz | Overcomes matrix effects and improves method robustness. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracer for studying molecular dynamics and interactions. nih.govwikipedia.orgnih.gov | Provides detailed structural and dynamic information. nih.gov |
| Neutron Scattering | Contrast agent for studying the structure of polymers and biological membranes. iaea.orgacs.orgnih.govmdpi.comaip.org | Enables selective visualization of specific components in complex systems. nih.gov |
Furthermore, advanced instrumentation such as high-resolution mass spectrometry and multidimensional NMR spectroscopy can leverage the isotopic signature of this compound for more detailed studies. nih.gov For instance, in NMR spectroscopy, the deuterium (B1214612) signal can be used to probe the local environment and dynamics of the dithiocarbamate (B8719985) moiety within larger molecular assemblies or biological systems. wikipedia.org Neutron scattering is another powerful technique where deuteration is particularly advantageous. iaea.orgacs.orgnih.govmdpi.comaip.org The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for contrast variation studies, which can provide unique structural information about polymers or biological membranes interacting with dithiocarbamates. aip.org
Development of Novel Chemical Probes and Tracers Leveraging Isotopic Specificity
The unique properties of deuterated compounds make them ideal candidates for the development of novel chemical probes and tracers to investigate biological processes and chemical reaction mechanisms. mskcc.orgnih.govnih.govresearchgate.net Sodium Diethyldithiocarbamate is known for its ability to chelate metal ions and interact with various biological targets. wikipedia.org The deuterated analogue, this compound, can be employed as a tracer to follow the metabolic fate and distribution of the parent compound without altering its fundamental biological activity.
Isotopic tracers are invaluable tools for elucidating reaction mechanisms. ias.ac.inyoutube.com By tracking the position of the deuterium atoms in the products of a reaction involving this compound, chemists can gain insights into the bond-breaking and bond-forming steps of the reaction pathway. ias.ac.in This is particularly relevant for studying the mechanisms of metal chelation, redox reactions, and the metabolic transformations of dithiocarbamates. The kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution, can also be a powerful tool. nih.govwikipedia.orgnih.govprinceton.edulibretexts.org Measuring the KIE for reactions involving this compound can provide detailed information about the transition state of the rate-determining step. princeton.edu
| Research Area | Application of this compound | Expected Outcome |
| Metabolism Studies | As a tracer to follow the biotransformation of sodium diethyldithiocarbamate. nih.gov | Identification of metabolites and metabolic pathways. |
| Reaction Mechanism Studies | To probe the mechanism of chelation and redox reactions. ias.ac.inresearchgate.net | Elucidation of reaction intermediates and transition states. |
| Kinetic Isotope Effect Studies | To determine the rate-determining steps in reactions involving the C-H bonds. nih.govwikipedia.orglibretexts.org | Detailed understanding of reaction kinetics and mechanisms. nih.gov |
| Bioimaging | As a component of a probe for imaging metal ions in biological systems. | Development of new diagnostic tools. |
Exploration of Advanced Materials Science Applications Based on Isotopic Effects
The substitution of hydrogen with deuterium can influence the physical properties of materials, leading to the development of advanced materials with novel characteristics. acs.org In polymer science, for example, deuteration can affect polymer-solvent interactions, swelling behavior, and the thermal stability of polymers. researchgate.net Sodium Diethyldithiocarbamate and its derivatives are used in polymerization processes as chain transfer agents. The use of this compound in such processes could lead to polymers with altered properties.
The kinetic isotope effect can also be harnessed in materials science. For instance, the rate of polymer degradation can be controlled by incorporating deuterated linkers. nih.gov This principle could be applied to design biodegradable materials where the degradation rate is fine-tuned by the selective deuteration of the dithiocarbamate moiety. Furthermore, the stronger C-D bond compared to the C-H bond can lead to increased stability of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). scielo.org.mx Investigating the incorporation of deuterated dithiocarbamate complexes into such materials could pave the way for more robust and efficient electronic devices.
Interdisciplinary Approaches to Fundamental Chemical Questions Through Deuteration
Deuteration provides a unique lens through which to examine fundamental chemical questions that cut across different disciplines. The study of this compound can contribute to a deeper understanding of phenomena such as hydrogen bonding, tautomerism, and the role of quantum mechanical tunneling in chemical reactions.
The subtle differences in the vibrational frequencies of C-H and C-D bonds can impact the strength of hydrogen bonds and the position of tautomeric equilibria. mdpi.com High-resolution spectroscopic studies of this compound and its complexes could provide valuable data on these fundamental interactions. Moreover, the kinetic isotope effect is a direct probe of the transition state structure and can reveal quantum mechanical tunneling effects, where a particle passes through a potential energy barrier rather than over it. wikipedia.org Studying the KIE in reactions of this compound can provide experimental evidence for tunneling in organometallic and bioinorganic reactions. acs.org
The interdisciplinary nature of this research is evident in its potential to connect findings from organic chemistry, inorganic chemistry, physical chemistry, and biochemistry. For example, understanding the isotopic effects on the chelation of metal ions by this compound has implications for both fundamental coordination chemistry and the design of novel therapeutic agents.
Q & A
Q. What are the recommended methods for synthesizing Sodium Diethyldithiocarbamate-d10 with high isotopic purity?
To synthesize this compound, researchers typically employ deuterium exchange reactions or use deuterated precursors (e.g., deuterated diethylamine). Key steps include:
- Reacting deuterated diethylamine with carbon disulfide in a controlled alkaline environment.
- Purifying the product via recrystallization or column chromatography to ensure isotopic purity (>98% deuterium incorporation).
- Validating synthesis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular structure and isotopic labeling .
Q. How can researchers verify the isotopic purity of this compound?
Isotopic purity is critical for mechanistic studies. Recommended methods:
- High-resolution mass spectrometry (HR-MS): Detects deuterium incorporation and isotopic distribution.
- ¹H NMR: Absence of proton signals in deuterated regions confirms successful deuteration.
- Isotopic ratio analysis: Use gas chromatography-mass spectrometry (GC-MS) coupled with isotopic dilution techniques .
Q. What spectroscopic methods are suitable for characterizing this compound and its derivatives?
Q. What are the key storage and handling considerations to prevent degradation?
Q. How to ensure reproducibility in experiments involving this compound?
- Standardize protocols for synthesis, purification, and characterization.
- Document batch-specific isotopic purity and impurity profiles.
- Cross-validate results with independent techniques (e.g., polarography vs. NMR) .
Advanced Research Questions
Q. What analytical techniques are most effective for studying the metal-complexation behavior of this compound?
- Cathodic stripping voltammetry (CSV): Detects trace metal complexes with high sensitivity (detection limits ~nM).
- X-ray absorption spectroscopy (XAS): Resolves coordination geometry and oxidation states of metal-dithiocarbamate complexes.
- Isothermal titration calorimetry (ITC): Quantifies binding constants and thermodynamic parameters .
Q. How do isotopic effects (deuteration) influence the antioxidant mechanisms of this compound compared to its non-deuterated form?
Deuteration alters reaction kinetics due to isotopic mass differences. Strategies to assess this:
Q. How should researchers design experiments to assess kinetic isotope effects in reactions involving this compound?
- Controlled comparative studies: Parallel experiments with deuterated and non-deuterated compounds under identical conditions.
- Time-resolved spectroscopy: Monitor reaction intermediates using stopped-flow UV-Vis or electron paramagnetic resonance (EPR).
- Statistical rigor: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize experimental scope .
Q. What strategies can mitigate data inconsistencies when comparing deuterated and non-deuterated dithiocarbamate compounds in catalytic studies?
- Internal standards: Use isotopically labeled internal controls to normalize analytical data.
- Batch-to-batch consistency: Ensure identical synthetic and purification protocols for both forms.
- Error analysis: Apply multivariate statistical models to distinguish isotopic effects from experimental noise .
Q. What computational modeling approaches complement experimental studies on deuterium-induced structural changes?
- Molecular dynamics (MD) simulations: Analyze solvation effects and conformational stability.
- Quantum mechanical/molecular mechanical (QM/MM) methods: Study electronic structure changes in catalytic pathways.
- Docking studies: Predict binding affinities in enzyme inhibition assays (e.g., superoxide dismutase) .
Methodological Notes
- Data Contradiction Analysis: When conflicting results arise (e.g., varying KIE values), cross-validate using orthogonal techniques (e.g., CSV vs. ITC) and scrutinize isotopic purity .
- Ethical Considerations: Anonymize data and disclose deuterated compound synthesis protocols to ensure reproducibility and transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
